Cas no 71289-85-5 (1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL)

1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL 化学的及び物理的性質
名前と識別子
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- 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL
- Benzenemethanol, 2-(phenylmethoxy)-α-propyl-
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- インチ: 1S/C17H20O2/c1-2-8-16(18)15-11-6-7-12-17(15)19-13-14-9-4-3-5-10-14/h3-7,9-12,16,18H,2,8,13H2,1H3
- InChIKey: YIKBWUJJIALZCM-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1OCC1=CC=CC=C1)(O)CCC
じっけんとくせい
- 密度みつど: 1.076±0.06 g/cm3(Predicted)
- Boiling Point: 405.2±33.0 °C(Predicted)
- 酸度系数(pKa): 14.47±0.20(Predicted)
1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660426-5g |
1-(2-(Benzyloxy)phenyl)butan-1-ol |
71289-85-5 | 98% | 5g |
¥18639.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660426-1g |
1-(2-(Benzyloxy)phenyl)butan-1-ol |
71289-85-5 | 98% | 1g |
¥10258.00 | 2024-05-02 |
1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
1-(2-(BENZYLOXY)PHENYL)-1-BUTANOLに関する追加情報
Professional Introduction to 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL (CAS No. 71289-85-5)
1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL, identified by its Chemical Abstracts Service (CAS) number 71289-85-5, is a compound of significant interest in the field of pharmaceutical chemistry and chemical biology. This molecule, featuring a butanol backbone substituted with a BENZYLOXY group at the second carbon of a phenyl ring, exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and synthetic chemistry.
The structural composition of 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL makes it a versatile intermediate in the synthesis of more complex molecules. The presence of both aromatic and aliphatic moieties allows for diverse chemical modifications, making it a valuable building block in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of such intermediates in designing molecules with improved pharmacokinetic properties and enhanced target specificity.
In the realm of drug development, the BENZYLOXY group is particularly noteworthy due to its ability to modulate molecular interactions. This moiety can serve as a pharmacophore, contributing to the binding affinity and selectivity of drug candidates. For instance, studies have demonstrated that BENZYLOXY-containing compounds can interact with biological targets in ways that enhance their therapeutic efficacy. The phenyl ring further contributes to the compound's interactability with biological systems, offering multiple sites for functionalization and optimization.
Recent research has explored the synthetic pathways leading to 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL, focusing on efficient and scalable methodologies. One such approach involves the palladium-catalyzed coupling of benzyl alcohol derivatives with appropriate phenyl-containing precursors, followed by reduction and functional group manipulation. These methods align with the growing emphasis on green chemistry principles, aiming to minimize waste and maximize yield in synthetic processes.
The butanol moiety in 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL also plays a crucial role in determining the compound's physicochemical properties. Butanol derivatives are known for their solubility advantages, which can be pivotal in formulating drugs for oral or parenteral administration. This solubility profile enhances bioavailability, a critical factor in drug development. Furthermore, the butanol group can influence metabolic stability, affecting how quickly a drug is metabolized and eliminated from the body.
In vitro studies have begun to unravel the potential biological activities of 1-(2-(BENZYLOXY)
The synthesis and characterization of 1-(2-(
The future directions for research on 1-(2-(
In conclusion, 1-(2-(
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